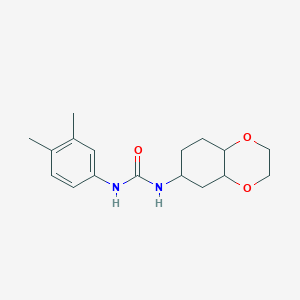

1-(3,4-dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea

Description

Properties

IUPAC Name |

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-11-3-4-13(9-12(11)2)18-17(20)19-14-5-6-15-16(10-14)22-8-7-21-15/h3-4,9,14-16H,5-8,10H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMHISVSPKTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 275.34 g/mol. The structure features a urea moiety linked to an octahydro-1,4-benzodioxin ring and a 3,4-dimethylphenyl group, which are believed to contribute to its biological properties.

Research indicates that this compound may act as an antagonist at specific receptor sites involved in pain perception and inflammation. Its structural similarity to known analgesics suggests it may modulate pathways associated with the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which plays a crucial role in nociception.

Analgesic Properties

A study examining various urea analogs found that modifications to the urea structure can significantly enhance analgesic effects. The compound showed promising activity in inhibiting capsaicin-induced pain responses in animal models, indicating its potential as a pain management agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages. This suggests that it may possess anti-inflammatory properties beneficial for conditions such as arthritis or other inflammatory disorders.

Study 1: Pain Management in Rodent Models

In a controlled study involving rodent models of neuropathic pain, administration of this compound resulted in a significant reduction in pain scores compared to control groups. The study measured both behavioral responses and biochemical markers of inflammation .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results indicated that at certain concentrations, the compound inhibited cell proliferation and induced apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds suggest it may have an oral bioavailability profile conducive to therapeutic use. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H21N1O3 |

| Molecular Weight | 275.34 g/mol |

| Analgesic Activity | Significant in rodent models |

| Anti-inflammatory Activity | Reduces cytokine production |

| Cytotoxicity | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparisons based on substituents, core frameworks, and physicochemical properties.

1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

- Structure : Substituted urea with a 3-chlorophenyl group and a partially saturated 1,4-benzodioxin (two double bonds retained).

- Key Differences vs. Target :

- Substituent : Chlorine (electron-withdrawing) vs. 3,4-dimethyl (electron-donating) on the aryl group.

- Benzodioxin Saturation : Partial saturation (2,3-dihydro) vs. full saturation (octahydro) in the target.

- Implications :

- The chlorine substituent may reduce lipophilicity compared to methyl groups.

1-(3,5-Dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea

- Structure : Urea with 3,5-dimethylphenyl and a benzothiazin heterocycle (containing sulfur and nitrogen).

- Key Differences vs. Target :

- Aryl Substituents : 3,5-Dimethyl (meta-methyl) vs. 3,4-dimethyl (ortho-methyl) on the phenyl group.

- Heterocycle : Benzothiazin (sulfur-containing) vs. benzodioxin (oxygen-containing).

- Implications :

- The 3,5-dimethyl arrangement may reduce steric hindrance compared to 3,4-dimethyl.

- The benzothiazin’s sulfur atom could enhance hydrogen bonding or metal coordination.

Pyrazoline Derivatives with 3,4-Dimethylphenyl Groups

| Compound Name | Alkoxy Chain Length | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) |

|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | C4 (butyl) | 126–130 | 0.87 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | C5 (pentyl) | 121–125 | 0.89 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | C7 (heptanoyl) | 121–125 | 0.89 |

- Trends :

- Longer alkoxy chains slightly reduce melting points.

- Rf values increase marginally with chain length, suggesting higher lipophilicity.

- Relevance to Target : The 3,4-dimethylphenyl group’s steric and electronic effects may similarly influence the urea derivative’s solubility or crystallinity.

Structural and Functional Analysis

Substituent Effects

- Electron-Donating Groups (e.g., 3,4-dimethylphenyl) : Enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., 3-chlorophenyl).

- Positional Isomerism : 3,4-Dimethyl (ortho) vs. 3,5-dimethyl (meta) affects steric interactions and binding site accessibility.

Heterocyclic Moieties

- Benzodioxin vs. Benzothiazin: Benzodioxin: Oxygen atoms facilitate hydrogen bonding and contribute to polarity.

- Saturation Level : Fully saturated octahydro-1,4-benzodioxin likely improves metabolic stability compared to partially saturated analogs.

Research Implications

- The target compound’s octahydro-1,4-benzodioxin moiety may confer superior metabolic stability over less saturated analogs.

- Comparative studies with 3-chlorophenyl and 3,5-dimethylphenyl derivatives could clarify the optimal substituent arrangement for biological activity.

Q & A

Q. How do researchers assess synergistic effects when this compound is combined with other bioactive agents?

- Methodological Answer : Use Chou-Talalay combination index (CI) assays in cell-based models. Synergy is quantified via CI <1.0. LC-MS/MS monitors metabolite cross-talk. Mechanistic studies (RNA-seq) identify pathways modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.